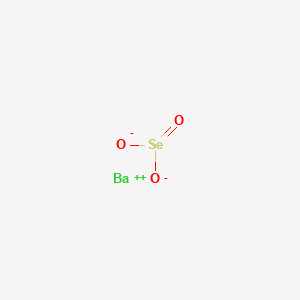![molecular formula C10H16O B076453 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one CAS No. 13124-69-1](/img/structure/B76453.png)
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one
Overview
Description
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one, also known as norcaraneone, is a bicyclic ketone that has been of interest to researchers due to its unique structure and potential applications in various fields. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mechanism Of Action
The mechanism of action of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one is not well understood, but it is believed to interact with biological systems through its carbonyl group. It has been suggested that 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one may act as an inhibitor of enzymes involved in various biological processes, but further research is needed to confirm this hypothesis.
Biochemical And Physiological Effects
Norcaraneone has been shown to have some biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one can inhibit the growth of certain cancer cell lines and has anti-inflammatory properties. In vivo studies have shown that 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one can reduce the severity of symptoms in animal models of inflammatory diseases.
Advantages And Limitations For Lab Experiments
Norcaraneone has several advantages and limitations for lab experiments. One advantage is its unique structure, which makes it a useful starting material for the synthesis of other compounds. Another advantage is its potential as a drug candidate due to its ability to interact with biological systems. However, one limitation is that the mechanism of action of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one is not well understood, which makes it difficult to design experiments to investigate its effects. Additionally, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one is relatively expensive and difficult to synthesize, which can limit its use in lab experiments.
Future Directions
There are several potential future directions for research on 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one. One direction is to investigate its mechanism of action in more detail, which could lead to the development of new drugs that target specific enzymes involved in biological processes. Another direction is to explore its potential as a building block for the construction of new materials with unique properties. Additionally, further studies are needed to determine the safety and efficacy of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one as a drug candidate.
Synthesis Methods
The synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one involves several steps, including the preparation of the starting material, Diels-Alder reaction, and subsequent reduction and oxidation reactions. The starting material, 1,3-cyclopentadiene, undergoes a Diels-Alder reaction with 1,3-butadiene to form the bicyclic intermediate. This intermediate is then reduced and oxidized to yield the final product, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one.
Scientific Research Applications
Norcaraneone has been studied for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. In organic synthesis, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one has been used as a starting material for the synthesis of other compounds due to its unique structure. In materials science, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one has been studied for its potential use as a building block for the construction of new materials with unique properties. In pharmaceuticals, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one has been investigated for its potential as a drug candidate due to its ability to interact with biological systems.
properties
IUPAC Name |
4,7,7-trimethylbicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSCYWMYRVUUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927140 | |
| Record name | 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one | |
CAS RN |
13124-69-1, 24278-58-8 | |
| Record name | 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13124-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013124691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S-(1alpha,4beta,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024278588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



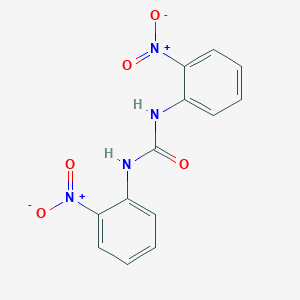

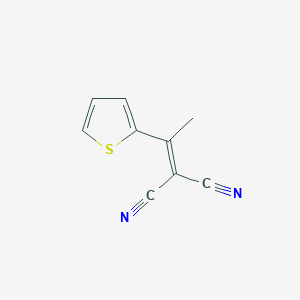
![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)
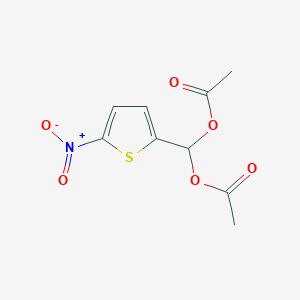
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)
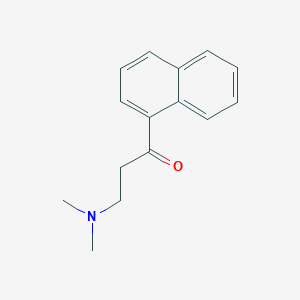
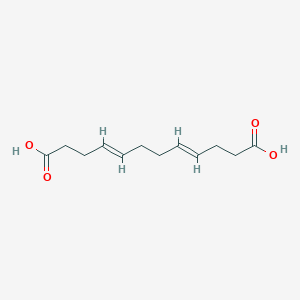
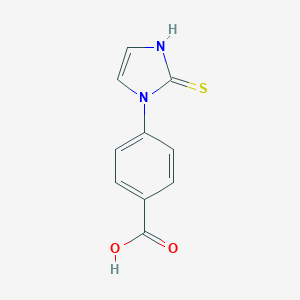

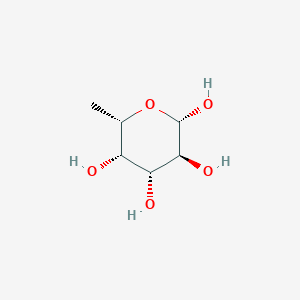
![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)
